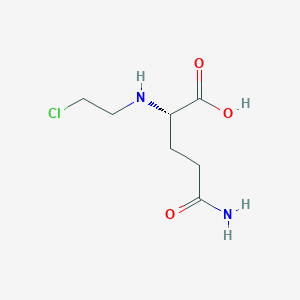

N~2~-(2-Chloroethyl)-L-glutamine

Description

Contextualizing L-Glutamine's Fundamental Biological Roles in Cellular Processes and Metabolism

L-glutamine, the most abundant free amino acid in the human body, is a cornerstone of cellular metabolism and function. nbinno.comnih.gov It serves as a primary building block for the synthesis of proteins and peptides. scielo.br Beyond this structural role, glutamine is a critical player in a multitude of metabolic pathways.

It is a major transporter of nitrogen between tissues, essential for processes like ammonia (B1221849) detoxification and maintaining acid-base balance. scielo.brnih.govdrugbank.com In many cells, especially rapidly dividing ones such as immune cells and enterocytes (cells of the small intestine), glutamine is a preferred fuel source. nbinno.com It is converted to glutamate (B1630785) and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP, the cell's primary energy currency. nih.gov

Furthermore, glutamine is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA), other amino acids, and the antioxidant glutathione (B108866), which is vital for protecting cells from oxidative stress. scielo.brnih.gov Its diverse functions underscore its importance in cell growth, proliferation, and survival.

Table 1: Key Biological Roles of L-Glutamine

| Biological Process | Description | Key Cellular Functions |

| Protein Synthesis | Serves as a fundamental building block for proteins. scielo.br | Structural components, enzymes, signaling molecules. |

| Energy Production | Acts as a primary respiratory fuel for many cell types. nbinno.com | Converted to α-ketoglutarate to fuel the TCA cycle for ATP production. nih.gov |

| Nitrogen Transport | Functions as a major carrier of nitrogen between organs. scielo.brnih.gov | Ammonia detoxification, synthesis of other nitrogen-containing compounds. drugbank.com |

| Nucleotide Synthesis | Provides nitrogen for the creation of purines and pyrimidines. nih.gov | DNA and RNA synthesis, cellular replication. |

| Antioxidant Defense | Acts as a precursor for the synthesis of glutathione (GSH). | Protects cells from damage by reactive oxygen species. |

| Immune Function | Supports the proliferation and function of immune cells like lymphocytes and macrophages. nbinno.comnih.gov | Fuel source for immune response, cytokine production. scielo.br |

| Gut Health | Serves as the primary fuel for intestinal cells (enterocytes). nbinno.com | Maintains the integrity of the intestinal lining. nbinno.com |

Rationale for Chemical Modification and Derivatization of L-Glutamine for Mechanistic Investigations

The central role of L-glutamine in cellular metabolism makes it a compelling target for research, particularly in understanding disease states like cancer where metabolic pathways are often reprogrammed. However, studying these pathways requires precise tools. This has led scientists to develop chemically modified versions, or derivatives, of L-glutamine to probe its functions. nih.govrsc.org

The primary rationale for creating these derivatives is to develop specific inhibitors or probes that can target particular enzymes or transport processes involving glutamine. For instance, glutaminase (B10826351), the enzyme that converts glutamine to glutamate, is a key focus in cancer research. nih.gov By designing molecules that block this enzyme, researchers can study the consequences of inhibiting glutamine metabolism in cancer cells.

Derivatization, such as the addition of a chloroethyl group to form N2-(2-chloroethyl)-L-glutamine, alters the molecule's chemical properties. This modification can change its solubility, stability, and biological activity compared to the parent L-glutamine. Such changes can make the derivative a more effective or specific tool for scientific inquiry. Other modifications include attaching fluorescent tags to glutamine, creating probes that allow researchers to visualize its uptake and localization within cells. rsc.org These chemical biology tools are invaluable for dissecting the complex roles of glutamine in both healthy and diseased states. rsc.org

Overview of N-Alkylating Agents as Probes in Biochemical and Cellular Studies

N-alkylating agents are a class of compounds defined by their ability to attach an alkyl group to a nitrogen atom in a biological molecule under physiological conditions. mdpi.com This chemical reactivity makes them potent tools in biochemical and cellular research, as well as mainstays in chemotherapy. mdpi.comnih.gov

The primary target of many alkylating agents is DNA. mdpi.com By covalently bonding to the nitrogen atoms in DNA bases, these agents can cause significant damage, leading to the fragmentation of the DNA strand. mdpi.com This damage interferes with DNA replication and transcription, ultimately preventing cell proliferation and often triggering cell death. mdpi.comnih.gov Because of their ability to kill dividing cells, they are effective against many types of cancer. mdpi.com

In cellular studies, N-alkylating agents serve as probes to investigate DNA damage response pathways and cell death mechanisms. nih.gov For example, the cellular response to DNA alkylation can involve the activation of enzymes like poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair but can also lead to a form of regulated necrotic cell death if the damage is too extensive. nih.gov The compound N2-(2-chloroethyl)-L-glutamine fits within this class, as its chloroethyl group has the potential to alkylate nucleophilic sites in both proteins and DNA, making it a tool to induce and study these cellular responses.

Structure

3D Structure

Properties

CAS No. |

4821-79-8 |

|---|---|

Molecular Formula |

C7H13ClN2O3 |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(2S)-5-amino-2-(2-chloroethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C7H13ClN2O3/c8-3-4-10-5(7(12)13)1-2-6(9)11/h5,10H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |

InChI Key |

HTNLAUSKAPDYOK-YFKPBYRVSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NCCCl |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N2 2 Chloroethyl L Glutamine

Strategies for Site-Specific Chloroethylation of Amino Acid Derivatives and Amides

The introduction of a 2-chloroethyl group at a specific nitrogen atom within an amino acid, such as the N² position of L-glutamine, requires careful chemical maneuvering. The primary challenge lies in achieving selectivity, given the multiple reactive sites in amino acids, including the α-amino group, the side-chain amide (in the case of glutamine), and the carboxyl group.

A common approach involves the reaction of the parent amino acid, L-glutamine, with 2-chloroethylamine (B1212225) under controlled conditions. This reaction is typically performed in a suitable solvent like methanol (B129727) or ethanol, often with a catalyst to drive the reaction forward. The precise control of reaction parameters such as temperature and pH is crucial to favor the desired N²-alkylation and minimize side reactions, thereby ensuring a higher yield and purity of N²-(2-Chloroethyl)-L-glutamine.

Another strategy involves the use of protecting groups to temporarily block other reactive sites on the amino acid, directing the chloroethylation to the intended nitrogen. This method, while potentially more complex, offers greater control over the reaction's outcome.

Preparation of Isotopically Labeled N²-(2-Chloroethyl)-L-glutamine for Tracer Studies

Isotopically labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. The preparation of isotopically labeled N²-(2-Chloroethyl)-L-glutamine, for instance with ¹³C or ¹⁵N, would enable detailed studies of its metabolic pathways and interactions within cells.

The synthesis would involve starting with isotopically labeled L-glutamine, such as L-Glutamine (¹⁵N₂, 98%) or L-Glutamine-¹³C₅,¹⁵N₂. isotope.comsigmaaldrich.com The subsequent chloroethylation reaction would then be carried out using the optimized synthetic procedures described previously. The resulting labeled N²-(2-Chloroethyl)-L-glutamine could be used in various research applications, including metabolic flux analysis and imaging studies. nih.govnih.gov For example, hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has been developed to study glutamine metabolism in vivo. nih.gov

The synthesis of isotope-labeled glutamine itself can be achieved through a combination of chemical and enzymatic methods from inexpensive precursors, making such tracer studies more accessible. nih.gov

Isolation and Purification Techniques for Characterization of Derivatized Glutamine Compounds

Following the synthesis of N²-(2-Chloroethyl)-L-glutamine, a robust purification strategy is essential to isolate the compound in high purity for subsequent characterization and use. Common techniques employed for the purification of amino acid derivatives include:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. The process can be optimized by adjusting factors like solvent composition, temperature, and cooling rate. google.com

Chromatography: Various chromatographic techniques are highly effective for separating complex mixtures.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is particularly well-suited for purifying amino acids and their derivatives. scirp.org Anion-exchange resins can be used to remove impurities from L-glutamine solutions. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is widely used for both analytical and preparative-scale purification of organic compounds. scirp.org

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities.

The purity of the final product is typically assessed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and structural integrity.

Molecular Interactions and Biochemical Binding Studies of N2 2 Chloroethyl L Glutamine

Interaction with Cellular Macromolecules and Nucleic Acids

The presence of the reactive 2-chloroethyl group in N2-(2-Chloroethyl)-L-glutamine suggests its potential to act as an alkylating agent, similar to other chloroethylamine compounds used in research and medicine. This reactivity is central to its interactions with cellular macromolecules, including DNA and proteins.

DNA Alkylation Mechanisms and Adduct Formation (e.g., O6-Guanine)

The 2-chloroethyl group of N2-(2-Chloroethyl)-L-glutamine can form a reactive aziridinium (B1262131) ion intermediate, which is a potent electrophile capable of attacking nucleophilic sites on DNA bases. This mechanism is characteristic of nitrogen mustards. nih.gov The primary targets for alkylation within the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.

One of the most significant and well-studied DNA adducts formed by chloroethylating agents is at the O^6 position of guanine (B1146940) (O^6-chloroethylguanine). nih.gov This initial monoadduct can then undergo an intramolecular rearrangement to form a more complex and cytotoxic lesion, a 1-(N^3-deoxycytidyl), 2-(N^1-deoxyguanosinyl)ethane interstrand cross-link. This cross-link physically prevents the separation of the DNA strands, thereby blocking DNA replication and transcription, which can lead to cell cycle arrest and apoptosis. nih.gov

Another potential site of alkylation is the N^7 position of guanine, forming N^7-(2-hydroxyethyl)guanine after hydrolysis. nih.gov While N^7-alkylguanine adducts are generally less mutagenic than O^6-alkylguanine adducts, they can still contribute to DNA damage. The formation of various DNA adducts by related chloroethyl compounds has been documented, and it is plausible that N2-(2-Chloroethyl)-L-glutamine induces a similar spectrum of DNA lesions. nih.govnih.gov The repair of such adducts often involves the enzyme O^6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl group from the O^6 position of guanine, thus mitigating the cytotoxic effects of the alkylating agent. nih.govnih.gov

Table 1: Potential DNA Adducts Formed by N~2~-(2-Chloroethyl)-L-glutamine

| Adduct Name | Site of Alkylation | Potential Consequence |

|---|---|---|

| O^6-(2-chloroethyl)guanine | O^6 of Guanine | Can lead to interstrand cross-links, blocking DNA replication. nih.gov |

| N^7-(2-hydroxyethyl)guanine | N^7 of Guanine | DNA damage, though generally less mutagenic than O^6 adducts. nih.gov |

| 1,2-(diguan-7-yl)ethane | N^7 of two Guanine bases | Interstrand cross-link, cytotoxic. nih.gov |

| dG-dC crosslink | N^1 of Guanine and N^3 of Cytosine | Interstrand cross-link, highly cytotoxic. nih.gov |

Protein-Ligand Interaction Analysis (in vitro models)

The electrophilic nature of the 2-chloroethyl group also predisposes N2-(2-Chloroethyl)-L-glutamine to react with nucleophilic residues in proteins. In in vitro models, this can lead to the formation of covalent adducts with amino acid side chains such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (epsilon-amino group). Such covalent modifications can irreversibly alter the three-dimensional structure of a protein, leading to a loss of its biological function. This interaction is a key mechanism of action for many alkylating agents.

Ligand Binding and Modulation Studies with Amino Acid Transporters and Receptors (in vitro)

Given its structural similarity to L-glutamine, N2-(2-Chloroethyl)-L-glutamine is a candidate for interaction with proteins that bind and transport this amino acid.

Interaction with Glutamine/Amino Acid Transporters (e.g., ASCT2, SNATs)

The transport of glutamine across the cell membrane is mediated by several transporter families, including the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the Sodium-coupled Neutral Amino Acid Transporters (SNATs). nih.govanu.edu.au These transporters are often overexpressed in cancer cells to meet their high demand for glutamine. mdpi.com

It is hypothesized that N2-(2-Chloroethyl)-L-glutamine can act as a substrate for these transporters, gaining entry into the cell by mimicking L-glutamine. Studies with other glutamine analogs, such as L-2-amino-4-oxo-5-chloropentanoate, have shown that they can be transported by the same systems as L-glutamine. nih.gov Once inside the cell, the reactive chloroethyl group can alkylate intracellular components, potentially including the transporter itself, leading to the inhibition of further amino acid uptake. nih.gov The interaction of a novel inhibitor, C118P, with ASCT2 has been shown to block glutamine transport and exhibit antitumor effects, highlighting the potential of targeting these transporters. mdpi.com

Table 2: Major Glutamine Transporters and Potential Interaction with this compound

| Transporter Family | Example Members | Role in Glutamine Transport | Potential Interaction with this compound |

|---|---|---|---|

| SLC1A | ASCT2 (SLC1A5) | Major transporter for glutamine uptake in many cells, often upregulated in cancer. nih.govmdpi.com | May act as a substrate for transport and/or an inhibitor of transporter function. mdpi.comnih.gov |

| SLC38 | SNAT1, SNAT2, SNAT3, SNAT5 | Mediate sodium-coupled transport of neutral amino acids, including glutamine. nih.govanu.edu.au | Potential for competitive inhibition or transport. |

| SLC7 | LAT1 (SLC7A5) | Transports large neutral amino acids, can be involved in glutamine transport in some contexts. nih.gov | Possible interaction, although less likely to be a primary transporter compared to ASCT2 and SNATs. |

Competitive Binding Assays with L-Glutamine Binding Proteins

Periplasmic binding proteins in bacteria, such as the E. coli glutamine-binding protein (GlnBP), provide an excellent model system for studying the binding of ligands to glutamine-specific sites. nih.govnih.gov These proteins exhibit high affinity and specificity for L-glutamine. nih.gov Competitive binding assays using such proteins can be employed to determine the affinity of N2-(2-Chloroethyl)-L-glutamine for a glutamine binding pocket.

In a typical competitive binding assay, a labeled form of L-glutamine (e.g., radiolabeled or fluorescently tagged) is incubated with the binding protein. The displacement of the labeled glutamine upon the addition of increasing concentrations of N2-(2-Chloroethyl)-L-glutamine would indicate that both molecules compete for the same binding site. The concentration of the analog required to displace 50% of the labeled ligand (the IC50 value) can then be used to determine its binding affinity (Ki). The binding of L-glutamine to GlnBP is known to induce significant conformational changes, leading to a more stable and rigid protein structure. nih.govnih.gov It would be of interest to investigate if the binding of N2-(2-Chloroethyl)-L-glutamine induces similar conformational changes or if the chloroethyl group leads to covalent modification of the binding site, resulting in irreversible inhibition.

Enzymatic Interaction Profiles and Inhibitory Kinetics

N2-(2-Chloroethyl)-L-glutamine, as a glutamine analog, has the potential to interact with and inhibit enzymes that utilize L-glutamine as a substrate. A key enzyme in this context is glutamine synthetase, which catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849).

The inhibition of glutamine synthetase by another glutamine analog, L-methionine-S,R-sulfoximine (MSO), has been well-characterized. nih.gov MSO acts as a competitive inhibitor with respect to glutamate, binding to the active site of the enzyme. nih.gov This is followed by an irreversible inactivation of the enzyme. nih.gov It is plausible that N2-(2-Chloroethyl)-L-glutamine could exhibit a similar mechanism of action against glutamine synthetase or other glutamine-utilizing enzymes.

The inhibitory kinetics of N2-(2-Chloroethyl)-L-glutamine against a target enzyme could be determined using standard enzyme assays. By measuring the reaction rate at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor can be determined. A Lineweaver-Burk plot or other graphical methods can be used to distinguish between different modes of inhibition (e.g., competitive, non-competitive, or uncompetitive). The potential for time-dependent, irreversible inhibition due to the reactive chloroethyl group would also need to be investigated by pre-incubating the enzyme with the inhibitor before initiating the reaction.

Studies on Glutamine-Metabolizing Enzymes (e.g., Glutaminase (B10826351), Glutamine Synthetase)

Glutaminase and glutamine synthetase are pivotal enzymes in regulating the balance of glutamine and glutamate, two amino acids central to a variety of metabolic pathways, including nitrogen transport, energy production, and nucleotide synthesis. Glutaminase catalyzes the hydrolysis of glutamine to glutamate and ammonia, while glutamine synthetase carries out the reverse reaction, synthesizing glutamine from glutamate and ammonia.

Given the structural resemblance of N2-(2-Chloroethyl)-L-glutamine to L-glutamine, it is a plausible candidate for an inhibitor of these enzymes. The presence of the reactive chloroethyl group suggests a potential for irreversible inhibition through covalent modification of the enzyme's active site. However, specific studies detailing such interactions are not readily found in the reviewed literature. While the broader class of glutamine antagonists has been studied, specific research focusing on the binding and inhibitory mechanism of N2-(2-Chloroethyl)-L-glutamine on purified glutaminase or glutamine synthetase is conspicuously absent.

Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value reflects the binding affinity of the inhibitor to the enzyme, while the IC50 value indicates the concentration of inhibitor required to reduce enzyme activity by 50%.

A comprehensive search of scientific databases for Ki and IC50 values for N2-(2-Chloroethyl)-L-glutamine with respect to glutaminase or glutamine synthetase did not yield any specific experimental data. The scientific literature extensively covers other glutaminase inhibitors, providing detailed kinetic data for compounds like BPTES and CB-839, but similar characterization for N2-(2-Chloroethyl)-L-glutamine is not available. This lack of data prevents a quantitative assessment of its inhibitory potential against these key metabolic enzymes.

Cellular and Subcellular Mechanistic Investigations of N2 2 Chloroethyl L Glutamine

Effects on Glutamine Metabolism and Related Biochemical Pathways

N2-(2-Chloroethyl)-L-glutamine, as a synthetic derivative of L-glutamine, is anticipated to exert significant effects on cellular metabolism by virtue of its structural similarity to the parent amino acid. The introduction of a 2-chloroethyl group at the N2 position is likely to alter its biological activity and metabolic fate compared to L-glutamine. The following sections explore the potential impacts of this compound on key metabolic pathways, drawing inferences from the well-established roles of L-glutamine and the known reactivity of the chloroethyl group.

Perturbation of Intracellular Glutamine and Glutamate (B1630785) Homeostasis

L-glutamine is a crucial amino acid for numerous cellular functions, and its intracellular concentration is tightly regulated. It is readily converted to glutamate by the enzyme glutaminase (B10826351). nih.gov This conversion is a pivotal step in many metabolic pathways. The glutamate-glutamine cycle, particularly active in the brain, involves the release of glutamate from neurons, its uptake by astrocytes, conversion to glutamine, and subsequent return to neurons for reconversion to glutamate. nih.govnih.gov This cycle is essential for neurotransmission and maintaining low levels of the excitatory neurotransmitter glutamate in the synaptic cleft. nih.gov

Given that N2-(2-Chloroethyl)-L-glutamine is a modified form of L-glutamine, it is plausible that it could interfere with the enzymes and transporters involved in maintaining glutamine and glutamate homeostasis. The chloroethyl group may alter the compound's affinity for glutamine transporters, affecting its uptake into cells. Furthermore, it could potentially inhibit glutaminase or other enzymes in the glutamate-glutamine cycle, leading to a disruption of the delicate balance between these two amino acids. Any perturbation in this homeostasis could have significant consequences for cellular function, particularly in tissues with high glutamine turnover like the brain. nih.gov

Table 1: Key Components of the Glutamate-Glutamine Cycle and Potential Interaction with N2-(2-Chloroethyl)-L-glutamine

| Component | Function | Potential Effect of N2-(2-Chloroethyl)-L-glutamine |

| Glutamine Transporters | Mediate the uptake of glutamine into cells. | The chloroethyl group may alter binding affinity, potentially competing with or inhibiting L-glutamine transport. |

| Glutaminase | Converts glutamine to glutamate. nih.gov | The modified structure could act as a competitive or non-competitive inhibitor of this enzyme. |

| Glutamine Synthetase | Converts glutamate to glutamine. nih.gov | Interference with this enzyme could disrupt the detoxification of ammonia (B1221849) and the replenishment of glutamine pools. nih.gov |

| Glutamate Transporters | Mediate the uptake of glutamate into astrocytes. | Indirect effects may occur due to altered intracellular glutamate/glutamine ratios. |

Impact on Nitrogen Metabolism and Ammonia Assimilation

Glutamine is a primary carrier of nitrogen in the body, playing a central role in nitrogen metabolism and ammonia detoxification. nih.govfrontiersin.org In many tissues, including the brain, the synthesis of glutamine from glutamate and ammonia, catalyzed by glutamine synthetase, is a key mechanism for ammonia assimilation, preventing its toxic accumulation. nih.govyoutube.com Plants also utilize glutamine as the primary molecule for assimilating inorganic nitrogen. frontiersin.org The amide nitrogen of glutamine is a crucial donor for the synthesis of various nitrogen-containing compounds. nih.gov

The introduction of the chloroethyl group to L-glutamine could impact nitrogen metabolism in several ways. If N2-(2-Chloroethyl)-L-glutamine acts as an antagonist to glutamine's metabolic functions, it could impair the cell's ability to safely incorporate and transport nitrogen. For instance, inhibition of glutamine synthetase would lead to a buildup of ammonia, which is neurotoxic. nih.gov In plants, excessive ammonium (B1175870) assimilation by glutamine synthetase can lead to toxicity due to increased acidity. nih.govnih.gov While direct evidence is lacking, the structural alteration of the glutamine molecule suggests a potential disruption of these critical nitrogen-handling pathways.

Influence on Nucleotide and Nucleic Acid Biosynthesis Pathways

Glutamine is an essential nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.govnih.gov Specifically, the amide group of glutamine is utilized in multiple steps of these biosynthetic pathways. nih.govnih.gov For example, in pyrimidine synthesis, glutamine contributes a nitrogen atom in the formation of carbamoyl (B1232498) phosphate (B84403). youtube.comyoutube.com Similarly, in purine synthesis, glutamine provides nitrogen atoms for the formation of the purine ring. nih.gov

Given the critical role of glutamine in nucleotide biosynthesis, any interference by N2-(2-Chloroethyl)-L-glutamine could have profound effects on cell proliferation and survival. By competing with glutamine for enzymatic binding sites, N2-(2-Chloroethyl)-L-glutamine could inhibit the synthesis of purines and pyrimidines, thereby halting DNA and RNA production. nih.gov This is a common mechanism of action for certain anticancer drugs. The chloroethyl group itself is a reactive moiety that can form covalent bonds with nucleophilic sites in proteins and DNA, which could further contribute to the inhibition of cellular processes and induction of cell death.

Table 2: Role of Glutamine in Nucleotide Synthesis and Potential Disruption by N2-(2-Chloroethyl)-L-glutamine

| Pathway | Key Glutamine-Dependent Step | Potential Impact of N2-(2-Chloroethyl)-L-glutamine |

| Pyrimidine Synthesis | Donation of nitrogen for carbamoyl phosphate formation by carbamoyl phosphate synthetase II. youtube.comyoutube.com | Competitive inhibition of the enzyme, leading to decreased pyrimidine production. |

| Purine Synthesis | Donation of nitrogen atoms at multiple steps in the formation of the purine ring. nih.gov | Inhibition of key enzymes, resulting in reduced purine availability for nucleic acid synthesis. |

Modulation of Glutathione (B108866) Synthesis and Cellular Redox Potential

Glutamine plays a crucial role in maintaining cellular redox balance through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govebm-journal.org Glutamate, derived from glutamine, is a direct precursor for GSH synthesis. nih.gov Therefore, a steady supply of glutamine is essential for replenishing the GSH pool, which is critical for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress. nih.gov In some cancer cell lines, glutamine has been shown to be essential for the synthesis and excretion of glutathione, promoting cell growth and viability. nih.gov

The presence of the chloroethyl group on N2-(2-Chloroethyl)-L-glutamine suggests a potential to significantly modulate cellular redox potential. On one hand, if the compound inhibits glutamine metabolism, it could lead to a depletion of intracellular glutamate and subsequently reduce GSH synthesis, thereby increasing cellular vulnerability to oxidative stress. nih.govnih.gov On the other hand, the chloroethyl group itself can be reactive and may directly interact with and deplete GSH. This dual mechanism could lead to a significant shift in the cellular redox state towards oxidation.

Alterations in Carbon Metabolism and Tricarboxylic Acid (TCA) Cycle Flux

In addition to its role in nitrogen metabolism, glutamine is a significant source of carbon for the tricarboxylic acid (TCA) cycle in many proliferating cells, including cancer cells. nih.govnih.gov Glutamine is converted to glutamate, which is then metabolized to the TCA cycle intermediate α-ketoglutarate. nih.gov This process, known as glutaminolysis, replenishes the TCA cycle, providing intermediates for biosynthesis and energy production. nih.govnih.gov Under certain conditions, such as hypoxia, glutamine-derived α-ketoglutarate can also be used in the reductive carboxylation pathway to produce citrate (B86180) for fatty acid synthesis. nih.govduke.edu

Cellular Responses and Signaling Pathway Modulation by N2-(2-Chloroethyl)-L-glutamine (in vitro models)

While direct studies on the cellular responses and signaling pathways modulated by N2-(2-Chloroethyl)-L-glutamine are scarce, insights can be gleaned from research on similar glutamine dipeptides and the known signaling roles of glutamine. L-glutamine itself can stimulate intestinal cell proliferation and activate mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERKs) and Jun nuclear kinases (JNKs). nih.gov A related compound, N(2)-L-alanyl-L-glutamine (NLAG), has been shown to exert protective effects in myocardial ischemia-reperfusion injury by activating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govnih.gov

The activation of the JAK2/STAT3 pathway by NLAG was associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.gov This suggests that glutamine derivatives can influence cell survival and apoptosis through specific signaling cascades. Given the structural similarity, it is conceivable that N2-(2-Chloroethyl)-L-glutamine could also modulate these or other signaling pathways. However, the presence of the reactive chloroethyl group introduces a confounding factor. This group is known to form covalent adducts with cellular macromolecules, which could trigger stress response pathways, such as those involved in DNA damage repair and apoptosis, potentially overriding any pro-survival signals.

Table 3: Potential Signaling Pathways Modulated by N2-(2-Chloroethyl)-L-glutamine

| Signaling Pathway | Known Role of Glutamine/Derivatives | Potential Effect of N2-(2-Chloroethyl)-L-glutamine |

| MAPK (ERK, JNK) | L-glutamine activates ERK and JNK, promoting cell proliferation. nih.gov | Could either mimic or antagonize L-glutamine's effects, or the chloroethyl group could independently activate stress-related JNK signaling. |

| JAK2/STAT3 | N(2)-L-alanyl-L-glutamine activates this pathway, promoting cell survival. nih.govnih.gov | Potential for similar activation, but could be counteracted by pro-apoptotic signals induced by the chloroethyl group. |

| DNA Damage Response | Not directly related to glutamine, but a known target of alkylating agents. | The chloroethyl group can cause DNA damage, leading to the activation of pathways involving proteins like p53 and ATM/ATR. |

| Apoptosis Pathways | NLAG can modulate Bcl-2 family proteins. nih.gov | Could induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways due to cellular stress and DNA damage. |

Induction of Cellular Stress Pathways (e.g., DNA Damage Response, Oxidative Stress)

There is no specific information available in the reviewed scientific literature regarding the induction of cellular stress pathways, such as the DNA Damage Response or oxidative stress, by N2-(2-Chloroethyl)-L-glutamine.

Modulation of Programmed Cell Death Mechanisms (e.g., Apoptosis, Autophagy)

Specific studies detailing the modulation of programmed cell death mechanisms, including apoptosis and autophagy, by N2-(2-Chloroethyl)-L-glutamine are not present in the available scientific literature.

Effects on Cell Cycle Progression and Proliferation in Mechanistic Cell Models

There is a lack of specific research data on the effects of N2-(2-Chloroethyl)-L-glutamine on cell cycle progression and proliferation in mechanistic cell models.

Subcellular Distribution and Compartmentalization Studies

Information regarding the subcellular distribution and compartmentalization of N2-(2-Chloroethyl)-L-glutamine is not available in the current body of scientific literature.

Structure Activity Relationship Sar and Analog Design for Mechanistic Elucidation

Rational Design and Synthesis of N2-(2-Chloroethyl)-L-glutamine Analogs with Systematic Modifications

The rational design of analogs of N2-(2-Chloroethyl)-L-glutamine is a strategic effort to dissect and improve its biological activity. The synthesis of these molecules allows researchers to probe the specific roles of different parts of the compound.

The parent compound, N2-(2-Chloroethyl)-L-glutamine, is typically synthesized through the reaction of L-glutamine with 2-chloroethylamine (B1212225) under controlled pH and temperature conditions, often using a solvent like methanol (B129727) or ethanol. The design of analogs involves systematic modifications at several key positions:

The N2-Alkylating Group: The 2-chloroethyl moiety is the compound's reactive "warhead." Analogs can be synthesized by varying the halogen (e.g., substituting chlorine with bromine or fluorine) to modulate the alkylating reactivity. The formation of the aziridinium (B1262131) ion, a necessary step for alkylation, is highly dependent on the nature of the leaving group (the halogen). Changing the length of the ethyl chain (e.g., to a methyl or propyl group) would also alter the geometry and reactivity of this functional group.

The L-Glutamine Backbone: The glutamine structure acts as the "guidance system," facilitating entry into cells via amino acid transporters. Modifications here are intended to fine-tune selectivity for specific transporters or metabolic enzymes. Synthetic strategies have been developed for a wide range of glutamine derivatives, including those with substitutions on the γ-carbon or the N5-amide. For instance, the synthesis of l-γ-methyleneglutamine and its amide derivatives has been achieved through multi-step routes starting from L-pyroglutamic acid. nih.gov

The N5-Amide Group: The terminal amide is a key recognition point for many glutamine-dependent enzymes. Synthesizing analogs with substitutions at this position, such as the 5-N-substituted-2-(substituted benzenesulphonyl) glutamines, allows for the exploration of interactions within the active sites of target enzymes. nih.govresearchgate.net

These synthetic endeavors provide a library of related compounds, each designed to answer specific questions about the molecular requirements for biological activity.

Elucidation of Key Pharmacophoric Features for Specific Molecular Interactions

The pharmacophore of N2-(2-Chloroethyl)-L-glutamine can be deconstructed into two essential components: the alkylating warhead and the carrier moiety.

The Alkylating Warhead (2-Chloroethyl Group): This group is the primary source of the compound's cytotoxic potential. The mechanism involves an intramolecular cyclization to form a highly strained and reactive aziridinium ion. This electrophilic species can then covalently bind to nucleophilic sites on biological macromolecules like DNA and proteins. This alkylation disrupts cellular processes, leading to cell cycle arrest and cell death. SAR studies on related compounds, such as N-aryl-N'-(2-chloroethyl)ureas, have confirmed that the N'-(2-chloroethyl) moiety is essential for significant cytotoxicity.

The Carrier Moiety (L-Glutamine): The L-glutamine portion of the molecule is critical for its selective uptake into target cells. Cancer cells often overexpress amino acid transporters, such as LAT1, to satisfy their high demand for nutrients like glutamine. The L-glutamine structure is recognized by these transporters, effectively tricking the cell into importing the cytotoxic agent. Studies on various glutamine analogs have demonstrated that a linear, unconstrained side chain and a carboxamide group are often necessary for high-affinity binding to glutamine-recognizing proteins. nih.gov

Comparative Analysis of N2-(2-Chloroethyl)-L-glutamine and its Analogs on Cellular Responses

To understand the SAR, it is essential to compare the biological effects of the parent compound with its systematically designed analogs. Such studies typically involve screening the compounds against various cancer cell lines and measuring their impact on cell proliferation, viability, or specific enzymatic activities.

For example, studies on different classes of glutamine analogs have shown that even minor structural changes can lead to significant differences in biological activity. nih.gov Analogs like azaserine (B1665924) and acivicin, which mimic glutamine, have been shown to inhibit enzymes involved in glutamine metabolism and impair parasite proliferation in a dose-dependent manner. nih.gov Similarly, screening of novel tryptamine (B22526) derivatives bearing a trichloroethyl group revealed IC₅₀ values ranging from the low micromolar to the sub-micromolar range against different leukemia cell lines. mdpi.com

The following interactive table illustrates a hypothetical comparative analysis based on the principles derived from SAR studies of various glutamine analogs. It demonstrates how systematic modifications could be expected to influence cytotoxicity (represented by IC₅₀ values).

| Compound ID | N2-Substituent | N5-Substituent | Predicted Relative Cytotoxicity (Lower IC₅₀ is Better) | Rationale for Predicted Change |

| Parent | -(CH₂)₂-Cl | -H | Baseline | The reference compound. |

| Analog-F | -(CH₂)₂-F | -H | Lower | Fluorine is a poorer leaving group, likely reducing the rate of aziridinium ion formation and thus reactivity. |

| Analog-Br | -(CH₂)₂-Br | -H | Higher | Bromine is a better leaving group than chlorine, potentially increasing the rate of alkylation and cytotoxicity. |

| Analog-Me | -(CH₂)₂-Cl | -CH₃ | Variable | N5-methylation could alter binding affinity for target enzymes or transporters, either increasing or decreasing activity depending on the target's active site topology. |

| Analog-Bn | -(CH₂)₂-Cl | -CH₂Ph | Variable | A bulky benzyl (B1604629) group at the N5-position would significantly impact steric interactions, likely altering the binding profile and subsequent activity. nih.govresearchgate.net |

Note: This table is illustrative and based on established chemical and pharmacological principles. Actual IC₅₀ values would need to be determined experimentally.

These comparative analyses are crucial for identifying the most promising candidates for further development and for refining the understanding of the pharmacophoric requirements.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational methods provide powerful tools to investigate the SAR of N2-(2-Chloroethyl)-L-glutamine at a molecular level, offering insights that can be difficult to obtain through experimentation alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N2-(2-Chloroethyl)-L-glutamine, potential targets include glutamine-dependent enzymes like glutaminase (B10826351) or glutamine synthetase, and amino acid transporters like ASCT2 (SLC1A5). frontiersin.orgwikipedia.org

A typical docking study would involve:

Obtaining or modeling the 3D structure of the target protein.

Computationally placing the ligand (e.g., N2-(2-Chloroethyl)-L-glutamine or its analogs) into the protein's active or binding site.

Using a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity.

Such simulations can reveal key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of inhibitors into glutamate (B1630785) carboxypeptidase II have identified critical interactions with arginine and asparagine residues in the binding pocket. nih.gov For N2-(2-Chloroethyl)-L-glutamine, docking could predict how the glutamine moiety fits into the active site and how the orientation of the chloroethyl group positions it for reaction with a nearby nucleophilic residue. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed differences in biological activity and guide the design of new derivatives with enhanced affinity and selectivity.

Quantum chemistry provides a framework for calculating the electronic structure and energetic properties of molecules with high accuracy. mdpi.com For N2-(2-Chloroethyl)-L-glutamine, these methods are invaluable for understanding the reactivity of the chloroethyl "warhead."

The key chemical step governing the compound's alkylating ability is the intramolecular SN2 reaction, where the nitrogen atom of the amino acid attacks the carbon bearing the chlorine atom, displacing the chloride and forming a three-membered aziridinium ring. acs.org This process is critical because the positively charged aziridinium ion is a much more potent electrophile than the parent chloroethyl compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to:

Model the Reaction Pathway: Calculate the geometries and energies of the reactant, the transition state, and the aziridinium ion product.

Determine Activation Energy: The energy barrier (activation energy) for the formation of the aziridinium ion is a direct measure of the compound's intrinsic reactivity. A lower energy barrier implies a faster reaction and a more reactive compound. researchgate.net

Analyze Analog Reactivity: These calculations can be repeated for analogs where chlorine is replaced by other halogens (fluorine, bromine). The calculations would predict, for instance, that the activation energy for the bromo-analog is lower than for the chloro-analog, consistent with its higher expected reactivity. researchgate.net

By quantifying the energetic landscape of this critical reaction, quantum chemical calculations provide a fundamental understanding of the electronic factors that drive the compound's mechanism of action and allow for the in silico prediction of the reactivity of newly designed analogs.

Advanced Analytical and Methodological Approaches in N2 2 Chloroethyl L Glutamine Research

Spectroscopic Characterization Techniques for Structural Confirmation and Interaction Analysis

Spectroscopic methods are fundamental in confirming the chemical structure of N²-(2-Chloroethyl)-L-glutamine and studying its interactions with biological molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of N²-(2-Chloroethyl)-L-glutamine. Both ¹H and ¹³C NMR are utilized to verify the integrity of the compound and detect potential decomposition products, such as free chloroethylamine or glutamic acid. For instance, the analysis of the dipeptide N-(2)-l-alanyl-l-glutamine, a related compound, was simplified using ESI-MS and ¹³C-NMR. researchgate.net Advanced NMR techniques, like Transverse Relaxation Optimized Spectroscopy (TROSY), have been developed for the optimal detection of NH₂ groups in glutamine and asparagine side chains, which can significantly improve spectral resolution. nih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of N²-(2-Chloroethyl)-L-glutamine, confirming its identity and purity. Techniques such as Electron Impact (EI) and Field Desorption (FD) mass spectrometry have been used to characterize related N-(2-chloroethyl)amino derivatives. nih.gov Furthermore, mass spectrometry is instrumental in identifying metabolic intermediates. For example, derivatization with benzylmercaptan allows for the quantitative isolation and mass spectral identification of unstable metabolic intermediates of similar compounds from biological samples. nih.gov

Chromatographic Methods for Separation, Identification, and Quantification of Compound and its Metabolites

Chromatographic techniques are indispensable for the separation, identification, and quantification of N²-(2-Chloroethyl)-L-glutamine and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of glutamine and its derivatives. Various HPLC methods have been developed and validated for the determination of L-glutamine. A simple isocratic method using a YMC Pack ODS-AQ column with a mobile phase of water and methanol (B129727) and UV detection at 210 nm has been established. researchgate.net This method offers an alternative to older techniques like Thin-Layer Chromatography (TLC) and avoids cumbersome pre-derivatization steps. researchgate.net For enhanced sensitivity in complex samples like cell lysates, derivatization with agents such as dansyl chloride followed by HPLC with fluorescence detection can be employed. Another validated HPLC method for glutamine in food additives utilizes ion-exchange chromatography (IEC) with post-column derivatization with ninhydrin (B49086) and detection at 570 nm. scirp.orgscirp.org This method demonstrates good linearity, accuracy, and precision. scirp.orgscirp.org HPLC has also been crucial in measuring glutamate (B1630785), glutamine, and glycine (B1666218) levels in biological samples from patients with Alzheimer's disease. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for analyzing volatile derivatives of amino acids. A GC-MS method has been developed for the simultaneous analysis of L-[2-¹⁵N]- and L-[5-¹⁵N]glutamine, involving direct acylation with trifluoroacetic anhydride. nih.gov This sensitive method can detect low levels of isotopic enrichment in small plasma volumes. nih.gov

Below is an interactive data table summarizing various chromatographic methods used for glutamine analysis:

| Method | Column | Mobile Phase/Derivatizing Agent | Detection | Application |

| HPLC | YMC Pack ODS–AQ (150mm×4.6mm i.d., 5 µ) | Water and Methanol | UV at 210 nm | Purity and assay of L-glutamine |

| HPLC-Fluorescence | - | Dansyl chloride derivatization | Fluorescence | Quantification in cell lysates |

| HPLC (IEC) | Sodium cation-exchange | Sodium eluant (pH 3.15 and 7.40), Ninhydrin | UV at 570 nm | Determination in food additives |

| GC-MS | - | Trifluoroacetic anhydride | Mass Spectrometry | Analysis of ¹⁵N-labeled glutamine |

Isotopic Tracing Techniques for Metabolic Flux Analysis (e.g., ¹³C, ¹⁵N labeling)

Isotopic tracing is a powerful methodology to track the metabolic fate of N²-(2-Chloroethyl)-L-glutamine and understand its influence on metabolic pathways. By labeling the compound with stable isotopes like ¹³C or ¹⁵N, researchers can follow the incorporation of these isotopes into various downstream metabolites.

¹³C Labeling is widely used to trace the carbon backbone of glutamine through central carbon metabolism. Uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) and specifically labeled variants like [1-¹³C]glutamine and [5-¹³C]glutamine are valuable tracers. nih.gov These tracers allow for the quantification of glutamine's contribution to the tricarboxylic acid (TCA) cycle through both glutaminolysis and reductive carboxylation. nih.gov For instance, [5-¹³C]glutamine can specifically trace the contribution of reductive carboxylation to lipid synthesis. nih.gov

¹⁵N Labeling is employed to investigate the pathways of nitrogen metabolism. Using amide-¹⁵N-labeled or amine-¹⁵N-labeled glutamine, scientists can trace the assimilation of glutamine-derived nitrogen into molecules like purines and pyrimidines. nih.gov For example, studies have shown that glutamine amide-¹⁵N labels dihydroorotate (B8406146) and orotate (B1227488) with one ¹⁵N atom. nih.gov The use of ¹⁵N₂-glutamine in cell culture has demonstrated that ¹⁵N atoms are efficiently scrambled into alanine, aspartate, and glutamate, highlighting glutamine's role in feeding the TCA cycle. nih.gov A combination of isotopic labeling, such as in [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, can be optimal for in vivo measurements of glutamine conversion to glutamate using hyperpolarized magnetic resonance. nih.gov

Proteomic and Metabolomic Profiling to Identify Global Cellular Changes (in vitro)

To comprehend the broader cellular response to N²-(2-Chloroethyl)-L-glutamine, researchers utilize "omics" technologies. Proteomics and metabolomics provide a systems-level view of the changes occurring in protein expression and metabolite levels within cells exposed to the compound.

Metabolomic Profiling involves the comprehensive analysis of all small-molecule metabolites in a biological sample. This is often achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy. researchgate.net Targeted metabolomics using a triple quadrupole mass spectrometer can quantify hundreds of metabolites involved in central carbon metabolism, amino acid metabolism, and nucleotide metabolism. nih.gov Such studies have revealed significant changes in metabolite levels, such as increased dihydroorotate and decreased aspartate, in response to altered glutamine metabolism under hypoxic conditions. nih.gov

Proteomic Profiling focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. While direct proteomic studies on N²-(2-Chloroethyl)-L-glutamine are not extensively detailed in the provided context, it is a logical extension of metabolomic findings. Understanding how the compound-induced metabolic shifts translate into changes in the proteome is a critical area of investigation. For instance, glutamine itself is known to influence the gene expression of certain proteins. nih.gov

Future Directions and Research Perspectives for N2 2 Chloroethyl L Glutamine Research

Elucidating Undiscovered Molecular Targets and Off-Target Interaction Mechanisms

A primary avenue of future investigation lies in the comprehensive identification of the molecular targets of N²-(2-Chloroethyl)-L-glutamine. As an alkylating agent, the chloroethyl group can form covalent adducts with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes and potentially inducing cell death. While this general mechanism is understood for alkylating agents as a class, the specific targets of this particular glutamine analog remain largely unknown. nih.govnih.gov

Future research should employ advanced proteomics techniques to identify the precise proteins that are covalently modified by N²-(2-Chloroethyl)-L-glutamine. Methodologies such as chemical proteomics, utilizing the compound as a probe to "fish out" its binding partners from cell lysates, followed by mass spectrometry-based protein identification, will be instrumental. This approach will not only reveal the intended therapeutic targets but also shed light on potential off-target interactions that could contribute to both efficacy and toxicity. Understanding the full spectrum of molecular interactions is paramount for predicting the compound's biological effects and for its rational design in future therapeutic strategies.

Advancing Understanding of Cross-Talk with Other Cellular Signaling and Metabolic Pathways

Given that N²-(2-Chloroethyl)-L-glutamine is a derivative of a key metabolite, its interaction with and modulation of cellular signaling and metabolic pathways is a critical area for exploration. L-glutamine itself is central to a multitude of cellular functions, including energy production, nucleotide and amino acid synthesis, and the regulation of signaling pathways such as mTOR and MYC. numberanalytics.comnih.gov The introduction of the chloroethyl group could significantly alter these interactions.

Future studies should investigate how N²-(2-Chloroethyl)-L-glutamine impacts key signaling cascades involved in cell growth, proliferation, and survival. For instance, does its binding to specific proteins alter their function in pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer? nih.gov Furthermore, its effect on metabolic pathways beyond glutaminolysis warrants investigation. Does the alkylation of metabolic enzymes lead to a broader reprogramming of cellular metabolism? Answering these questions will provide a more holistic understanding of the compound's cellular effects.

Development of Novel Chemical Probes and Research Tools Based on N²-(2-Chloroethyl)-L-glutamine Scaffolds

The unique properties of N²-(2-Chloroethyl)-L-glutamine make it an attractive scaffold for the development of novel chemical probes and research tools. The glutamine backbone can facilitate entry into cells that have a high demand for this amino acid, such as cancer cells, while the reactive chloroethyl group allows for covalent labeling of its targets.

Future research should focus on modifying the N²-(2-Chloroethyl)-L-glutamine structure to create versatile research tools. For example, the incorporation of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, would enable the visualization and isolation of its cellular targets. Such probes would be invaluable for studying glutamine transporter activity and for identifying the subcellular localization of the compound's interactions. The development of photo-activatable versions could offer precise spatial and temporal control over its alkylating activity, allowing for more nuanced studies of its function within living cells.

Integration of Multi-Omics Data for Systems-Level Mechanistic Analysis

To gain a comprehensive, systems-level understanding of the cellular response to N²-(2-Chloroethyl)-L-glutamine, the integration of multiple "omics" datasets is essential. This approach moves beyond studying single targets or pathways and instead captures the global changes occurring within a cell upon treatment.

Future research strategies should incorporate a multi-omics approach, combining:

Proteomics: To identify direct protein targets of alkylation and to quantify changes in global protein expression.

Metabolomics: To analyze the impact on cellular metabolic pathways, identifying shifts in metabolite concentrations that result from enzyme inhibition or altered pathway flux. nih.gov

Transcriptomics: To measure changes in gene expression that occur as a cellular response to the compound, revealing compensatory mechanisms or downstream signaling effects.

By integrating these large-scale datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of response or resistance, and uncover novel therapeutic vulnerabilities.

Applications in Advanced Preclinical Models for Mechanistic Insights into Cellular Systems

While initial in vitro studies are crucial, the translation of these findings into a more physiologically relevant context requires the use of advanced preclinical models. These models can provide critical insights into the compound's behavior in a complex, multi-cellular environment.

Future research should leverage a variety of advanced preclinical models to investigate the mechanistic effects of N²-(2-Chloroethyl)-L-glutamine. This includes:

3D Spheroid and Organoid Cultures: These models better recapitulate the three-dimensional architecture and cell-cell interactions of tumors, providing a more accurate assessment of drug penetration and efficacy.

Patient-Derived Xenograft (PDX) Models: By implanting patient tumor tissue into immunodeficient mice, PDX models can help predict clinical responses and identify patient populations that are most likely to benefit from treatment.

Genetically Engineered Mouse Models (GEMMs): These models allow for the study of the compound's effects in the context of specific cancer-driving mutations and an intact immune system, which is crucial for understanding potential immunomodulatory effects. nih.gov

Through the use of these sophisticated models, researchers can gain a deeper understanding of how N²-(2-Chloroethyl)-L-glutamine affects tumor growth, interacts with the tumor microenvironment, and to generate the robust data necessary to support its potential clinical development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N²-(2-Chloroethyl)-L-glutamine, and how can purity be validated?

- Synthesis : Use peptide coupling strategies, such as reacting L-glutamine with 2-chloroethylamine derivatives under controlled pH (e.g., carbodiimide-mediated activation of carboxyl groups). Protect reactive side chains (e.g., amide groups) to avoid cross-reactivity .

- Purity Validation : Employ reverse-phase HPLC with a C18 column and UV detection (210–220 nm). Compare retention times with standards of structurally similar compounds (e.g., N-acetylglutamine, phenylacetyl-L-glutamine) . Confirm mass via LC-MS (expected molecular weight: ~222.67 g/mol, based on L-glutamine + chloroethyl group).

Q. How can N²-(2-Chloroethyl)-L-glutamine be quantified in biological matrices?

- Enzymatic Assays : Adapt glutamine/glutamate detection kits (e.g., Promega’s Glutamine/Glutamate-Glo™ Assay ). Hydrolyze N²-(2-Chloroethyl)-L-glutamine to free glutamate using glutaminase (EC 3.5.1.2), then subtract background glutamate levels .

- Chromatography : Use derivatization (e.g., dansyl chloride) followed by HPLC-fluorescence detection for enhanced sensitivity in complex samples like cell lysates .

Q. What storage conditions optimize the stability of N²-(2-Chloroethyl)-L-glutamine?

- Store lyophilized powder at -20°C in airtight, moisture-resistant containers. For aqueous solutions, maintain pH 6–7 (buffered with PBS or HEPES) and store at -80°C to prevent hydrolysis of the chloroethyl group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of N²-(2-Chloroethyl)-L-glutamine?

- Alkylation Potential : The 2-chloroethyl group may act as an alkylating agent, similar to nitrogen mustards (e.g., HN2 ), forming DNA crosslinks or modifying cellular proteins. Test this via comet assays (DNA damage) or mass spectrometry-based adductomics .

- Glutamine Mimicry : The compound may interfere with glutamine-dependent pathways (e.g., mTOR signaling). Compare its uptake kinetics with L-glutamine using radiolabeled tracers (³H/¹⁴C) in cell culture models .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Purity Checks : Verify compound integrity using NMR (¹H/¹³C) to detect decomposition products (e.g., free chloroethylamine or glutamic acid) .

- Metabolic Profiling : Assess cell-specific glutaminase activity (EC 3.5.1.2) via enzymatic assays . Cells with high glutaminase may hydrolyze the compound faster, reducing observed toxicity.

- Interference Controls : Include glutamine-free media controls to rule out confounding effects from endogenous glutamine .

Q. What experimental designs are optimal for studying N²-(2-Chloroethyl)-L-glutamine’s interaction with glutaminase?

- Kinetic Studies : Use purified glutaminase (EC 3.5.1.2) in vitro. Monitor NH₃ release via spectrophotometry (e.g., glutamate dehydrogenase-coupled assay) . Compare and values to L-glutamine to assess substrate specificity.

- Inhibitor Screening : Co-incubate with known glutaminase inhibitors (e.g., DON, 6-diazo-5-oxo-L-norleucine) to test competitive inhibition .

- Structural Analysis : Perform molecular docking simulations using glutaminase crystal structures (PDB ID: 3UO9) to predict binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.